Product packaging for 3-(Piperidin-4-yl)indoline(Cat. No.:CAS No. 356073-00-2)

3-(Piperidin-4-yl)indoline

Cat. No.: B1511309
CAS No.: 356073-00-2
M. Wt: 202.3 g/mol
InChI Key: DBFAOEHZZLGRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(Piperidin-4-yl)indoline belongs to a class of nitrogen-containing heterocyclic scaffolds recognized as privileged structures in medicinal chemistry and drug discovery . While specific biological data for this compound is not available in this source, research on its close analogue, 3-piperidin-4-yl-1H-indole, highlights the significant interest in this chemotype. This related scaffold has been identified as a novel antimalarial chemotype through rational drug design, showing potent activity against drug-resistant strains of Plasmodium falciparum and demonstrating a good selectivity profile . Furthermore, various indoline derivatives are frequently investigated in oncology research for their ability to inhibit cancer cell growth and induce apoptosis . Researchers value this core structure for its potential to interact with diverse biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. To find specific information for your product page, I suggest the following: 1. Search supplier catalogs directly: Use the CAS Number (if known) to search major chemical supplier websites (e.g., Sigma-Aldrich, Thermo Fisher Scientific, BLD Pharm). 2. Consult scientific literature: Use databases like SciFinder or PubChem to find published research on the exact compound, which can provide details on its synthesis, applications, and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B1511309 3-(Piperidin-4-yl)indoline CAS No. 356073-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

356073-00-2

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

IUPAC Name

3-piperidin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H18N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-9H2

InChI Key

DBFAOEHZZLGRFD-UHFFFAOYSA-N

SMILES

C1CNCCC1C2CNC3=CC=CC=C23

Canonical SMILES

C1CNCCC1C2CNC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for 3 Piperidin 4 Yl Indoline and Its Analogues

Direct Synthesis Routes to the 3-(Piperidin-4-yl)indoline Core

The direct construction of the this compound core can be achieved through several convergent strategies that form the crucial C-C bond between the indoline (B122111) and piperidine (B6355638) rings and establish the indoline heterocycle.

Reductive amination serves as a powerful tool for the synthesis of complex amines. In the context of this compound, this can involve the reaction of an appropriately substituted indole-2,3-dione with an amine, followed by reduction. For instance, various 1-substituted 3-dimethylaminoindolin-2-ones have been prepared through the reductive amination of the corresponding indole-2,3-diones. rsc.org A stepwise procedure, involving the formation of an imine in methanol (B129727) followed by reduction with sodium borohydride, has been developed to address challenges such as dialkylation, particularly when dealing with primary amines. organic-chemistry.org

A notable three-component coupling reaction catalyzed by copper provides an efficient route to 3-aminoindolines. This cascade transformation involves the reaction of a 2-aminobenzaldehyde, a secondary amine like piperidine, and an alkyne to form a propargylamine (B41283) intermediate, which then undergoes cyclization to yield the indoline core. nih.gov

ReactantsCatalyst/ReagentsProductKey Features
Indole-2,3-diones, AminesVarious reducing agents3-Aminoindolin-2-onesVersatile for introducing substituents on the indoline nitrogen. rsc.org
Aldehydes/Ketones, AminesNaBH4, MeOHAminesStepwise procedure minimizes dialkylation byproducts. organic-chemistry.org
2-Aminobenzaldehyde, Secondary Amine, AlkyneCopper salts3-AminoindolinesEfficient one-pot, three-component reaction. nih.gov

Catalytic hydrogenation is a fundamental method for the reduction of heteroaromatic compounds to their saturated or partially saturated counterparts. The hydrogenation of substituted indoles to indolines is a key strategy for accessing the this compound core. nih.govnih.gov However, this transformation can be challenging due to the aromatic stability of the indole (B1671886) nucleus and the potential for over-reduction or catalyst poisoning by the resulting amine product. nih.gov

To overcome these challenges, various catalytic systems have been developed. For example, a heterogeneous Pt/C catalyst activated by p-toluenesulfonic acid in water provides an environmentally friendly method for the hydrogenation of a range of substituted indoles to indolines in excellent yields. nih.gov Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully employed for the highly enantioselective hydrogenation of N-protected indoles, affording chiral indolines with high enantiomeric excesses. researchgate.net Another approach involves the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, which proceeds efficiently at room temperature. organic-chemistry.org

SubstrateCatalyst/ReagentsProductKey Features
Substituted IndolesPt/C, p-toluenesulfonic acid, H2, WaterSubstituted IndolinesGreen and efficient method. nih.gov
N-Protected Indoles[Rh(nbd)2]SbF6, PhTRAP, H2Chiral IndolinesHigh enantioselectivity. researchgate.net
N-(tert-butoxycarbonyl)indolesPalladium catalyst, PMHSN-(tert-butoxycarbonyl)indolinesMild reaction conditions. organic-chemistry.org

Post-Synthetic Derivatization of the Indoline Nitrogen (N1)

Once the this compound core is assembled, the indoline nitrogen (N1) provides a key handle for further diversification. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. For instance, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective N-alkylation of indolines. organic-chemistry.org Palladium-catalyzed C-N cross-coupling reactions are also extensively used for the N-arylation of cyclic secondary amines, including indolines. acs.org

Furthermore, the choice of protecting group on the indoline nitrogen can influence subsequent reactions. The N-Boc (tert-butoxycarbonyl) group, for example, enhances stability and facilitates selective modifications. The use of a 2-pyridinesulfonyl protecting group has been shown to enable facile deprotection after C-H functionalization reactions. nih.gov

Functionalization of the Piperidine Nitrogen (N) and Carbon Positions

The piperidine ring offers multiple sites for functionalization, including the nitrogen atom and the carbon atoms of the ring. The piperidine nitrogen can be readily modified through standard reactions such as alkylation, acylation, and reductive amination to introduce diverse functionalities.

Site-selective C-H functionalization of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific carbon positions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. For example, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used to achieve C2, C3, or C4 functionalization of the piperidine ring by carefully selecting the rhodium catalyst and the amine protecting group. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indoline Ring

The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution, providing a direct method for introducing substituents onto the aromatic portion of the molecule. The amino group of the indoline ring is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com The regioselectivity of these reactions is governed by the electronic properties of the indoline ring system. It is important to note that the reaction conditions, particularly the choice of catalyst, are crucial for achieving the desired substitution pattern and avoiding side reactions. lkouniv.ac.inmasterorganicchemistry.com For indoles, electrophilic attack is favored at the C3 position of the pyrrole (B145914) ring due to the stability of the resulting intermediate. pearson.comic.ac.uk However, in the case of indoline, where the pyrrole ring is saturated, the directing effects on the benzene ring become more prominent.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions can be applied to halogenated or otherwise activated derivatives of this compound to introduce a vast array of substituents at the periphery of the molecule.

Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). nih.govmdpi.com For instance, 3-iodoindoles can undergo Sonogashira and Suzuki coupling reactions to yield 1,2,3-trisubstituted indoles. nih.gov The success of these reactions often depends on the nature of the protecting group on the indole nitrogen, as electron-withdrawing groups can enhance the reactivity of the C-I bond. nih.gov These powerful methods allow for the late-stage diversification of the this compound scaffold, enabling the synthesis of large libraries of analogues for structure-activity relationship studies.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in pharmacology, as different enantiomers of a chiral drug can exhibit distinct biological activities and metabolic profiles. mdpi.com For this compound derivatives, which possess a stereocenter at the C3 position of the indoline ring, several strategies have been developed to achieve high levels of enantioselectivity.

One primary approach involves the use of chiral auxiliaries. This method was demonstrated in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, a strategy that is conceptually applicable to the 4-yl isomer. nih.govresearchgate.net The process begins with a racemic mixture of the core scaffold, which is then N-alkylated using a chiral auxiliary, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.govresearchgate.net This reaction generates a pair of diastereomers, which, due to their different physical properties, can be separated using standard chromatographic techniques like HPLC. nih.gov Once separated, the chiral auxiliary is cleaved to yield the individual (R)- and (S)-enantiomers of the final product. The absolute configuration of the separated enantiomers is typically confirmed through techniques like single-crystal X-ray crystallography. nih.gov

Another effective strategy is the use of a chiral pool, wherein an enantiopure starting material is incorporated into the synthesis. For instance, enantiopure 1-Boc-3-aminopiperidine building blocks have been utilized to synthesize specific stereoisomers of more complex heterocyclic systems. mdpi.com This approach ensures that the stereochemistry of the piperidine ring is controlled from the outset, which can influence the stereochemical outcome of subsequent reactions that form the indoline portion of the molecule.

Catalytic asymmetric synthesis represents a more atom-economical approach. While specific examples for this compound are not extensively detailed, general principles of enantioselective indole synthesis are applicable. Chiral phosphoric acids, for example, have been used in the enantioselective desymmetrization of diones via condensation with hydrazines, a key step in some indole synthesis pathways. snnu.edu.cn Such catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Below is a table summarizing common strategies for stereoselective synthesis.

StrategyDescriptionKey StepsTypical Confirmation Method
Chiral Auxiliary A racemic mixture is reacted with a chiral molecule to form separable diastereomers.1. N-alkylation with chiral auxiliary. 2. Separation of diastereomers (e.g., HPLC). 3. Cleavage of the auxiliary.X-ray Crystallography
Chiral Pool An enantiomerically pure starting material is used to build the final molecule.Incorporation of a chiral building block (e.g., enantiopure aminopiperidine) early in the synthetic route.NMR, HPLC
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer.Cyclization or key bond-forming reaction in the presence of a chiral catalyst (e.g., chiral phosphoric acid).Chiral HPLC, Polarimetry

Strategies for Spiro[indoline-3,4'-piperidine] (B44651) and Related Ring Systems

The spiro[indoline-3,4'-piperidine] framework, where the C3 of the indoline is spiro-fused to the C4 of a piperidine ring, represents a significant three-dimensional diversification of the core structure. These complex architectures are often accessed through multi-component reactions (MCRs), which offer efficiency by combining several starting materials in a single pot to form complex products. researchgate.netnih.gov

One-pot, three-component and four-component reactions are particularly prevalent for constructing spirooxindole systems. A common starting material for these syntheses is isatin (B1672199), which provides the indoline-2-one core. For example, functionalized spiro[indoline-3,4'-pyridines] have been synthesized through a domino reaction involving in situ generated β-enamino esters (from an arylamine and methyl propiolate), isatin, and malononitrile (B47326) in the presence of a base catalyst like triethylamine. nih.gov Similarly, a three-component reaction of 3-arylamino-1-methyl-H-pyrrole-2,5-dione, isatins, and malononitrile in ethanol (B145695) has been used to efficiently synthesize diverse spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines]. nih.gov

The choice of reactants and conditions can be tuned to produce different heterocyclic systems fused at the piperidine ring. The general procedure often involves stirring a mixture of the amine and an activated alkyne, followed by the addition of isatin and a methylene-active compound (like malononitrile or ethyl cyanoacetate), and heating the mixture under reflux. nih.gov These MCRs provide a powerful tool for generating molecular diversity around the spiro[indoline-3,4'-piperidine] core. researchgate.net

The table below outlines examples of multi-component reactions used to generate spiro[indoline-3,4'-piperidine] and related systems.

Reaction TypeReactantsCatalyst/SolventResulting System
Four-Component Arylamine, Methyl propiolate, Isatin, MalononitrileTriethylamine / EthanolSpiro[indoline-3,4'-pyridine] nih.gov
Four-Component Arylamine, Methyl propiolate, Isatin, Ethyl cyanoacetateTriethylamine / EthanolSpiro[indoline-3,4'-pyridinone] nih.gov
Three-Component Arylamine, Isatin, Cyclopentane-1,3-dioneAcetic AcidSpiro[dihydropyridine-oxindole] beilstein-journals.org
Three-Component 3-Arylamino-1-methyl-H-pyrrole-2,5-dione, Isatins, MalononitrileTriethylamine / EthanolSpiro[indoline-3,4'-pyrrolo[3,4-b]pyridine] nih.gov

Optimization of Reaction Conditions and Process Scalability

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires careful optimization of reaction conditions and consideration of process scalability. Key parameters that are typically optimized include temperature, catalyst loading, solvent, and reagent stoichiometry to maximize yield, minimize by-products, and ensure operational efficiency. researchgate.netjournalijar.com

A Design of Experiments (DoE) approach can be systematically employed to evaluate multiple parameters simultaneously. mdpi.com For instance, in the synthesis of structurally related di(indolyl)indolin-2-ones, the effect of temperature and the amount of catalyst were varied to find the optimal conditions. researchgate.net It was found that lowering the temperature from 100 °C to 90 °C was optimal, and reducing the catalyst amount to a certain threshold did not negatively impact the yield, thus improving the process economy. researchgate.net

For scalability, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow synthesis can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up. In the context of indole synthesis, continuous flow has been used for reductive cyclization reactions. mdpi.com A process was scaled up by evaluating five parameters (temperature, pressure, catalyst type, solvent, and the presence of an acid) to produce over 11 grams of an indole intermediate in under 7 hours. mdpi.com This highlights the potential of flow chemistry for the large-scale production of this compound and its derivatives.

The table below summarizes key parameters and modern approaches for optimizing and scaling the synthesis of indoline derivatives.

Parameter / ApproachObjectiveMethod of OptimizationExample
Temperature Maximize yield and minimize by-product formation.Systematic variation and analysis of product distribution.Lowering temperature from 100 °C to 90 °C improved reaction outcome. researchgate.net
Catalyst Loading Reduce cost and waste while maintaining high conversion.Stepwise reduction of catalyst amount to find the minimum effective quantity.Reducing catalyst from 100 mg to 50 mg with no substantial change in yield. researchgate.net
Solvent/Reagents Improve reaction rate, yield, and environmental profile ("green chemistry").Screening different solvents and varying reagent equivalencies.Optimizing hydrazine (B178648) hydrate (B1144303) concentration in a one-pot Leimgruber-Batcho synthesis. journalijar.com
Process Scalability Enable efficient and safe large-scale production.Implementation of continuous flow chemistry.Use of a H-cube system with a Pd/C catalyst cartridge for multi-gram synthesis. mdpi.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of the 3 Piperidin 4 Yl Indoline Scaffold

Exploration of Molecular Targets and Ligand Interactions

Derivatives of the 3-(piperidin-4-yl)indoline scaffold have been systematically evaluated for their ability to bind to and modulate the activity of various molecular targets. These studies are fundamental to understanding their mechanisms of action and identifying potential therapeutic applications.

The scaffold has shown a pronounced affinity for several neurotransmitter receptors, particularly serotonin (B10506) receptors. The 3-(4-piperidyl)-1H-indole group is a known inhibitor of the serotonin transporter (SERT). nih.gov Researchers have leveraged this by combining it with other pharmacophores to create dual-ligands. For instance, combining this indole (B1671886) group with fragments of arylpiperazine derivatives has yielded compounds with high to moderate binding affinity for both 5-HT1A receptors and SERT. nih.gov The affinity range for certain 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives featuring this scaffold was Ki = 8–259 nM for 5-HT1ARs and Ki = 8–602 nM for SERT. nih.gov

Beyond serotonergic targets, derivatives have been developed with high affinity for sigma (σ) receptors. Functionalization of the indole ring can lead to ligands with high affinity and selectivity for the σ2 receptor. acs.orgnih.gov For example, one such derivative showed a Ki value of 5.07 nM at the σ2 receptor and 296 nM at the σ1 receptor, demonstrating significant selectivity. acs.org While direct, high-affinity binding to opioid and cannabinoid receptors is less commonly reported for this specific core scaffold, some indole-aryl-amide derivatives have shown Ki values in the low micromolar range for the κ-opioid receptor (κ-OR), with negligible affinity for μ- and δ-opioid receptors. mdpi.com

Table 1: Receptor Binding Affinities of Selected this compound Derivatives
Compound TypeTarget(s)Binding Affinity (Ki)Reference
5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine derivatives5-HT1A Receptor8–259 nM nih.gov
5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine derivativesSERT8–602 nM nih.gov
Functionalized N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] indole derivativeσ2 Receptor5.07 nM acs.org
Functionalized N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] indole derivativeσ1 Receptor296 nM acs.org
Indole-aryl-amide derivativeκ-Opioid ReceptorLow µM range mdpi.com

The this compound scaffold has been instrumental in the development of potent enzyme inhibitors. A notable target is Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer due to its role in regulating gene expression via histone demethylation. nih.gov Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been synthesized as highly potent and selective LSD1 inhibitors, with Ki values as low as 29 nM. nih.gov These inhibitors demonstrate high selectivity (>160-fold) over related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov

Furthermore, the scaffold is prevalent in kinase inhibitors. Derivatives of the related N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold have been developed as potent ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Additionally, 3-substituted indolin-2-ones, which share structural similarities, have been identified as a novel class of tyrosine kinase inhibitors. nih.gov By modifying the substitution at the C-3 position, selectivity for different receptor tyrosine kinases (RTKs) can be achieved, including inhibitors for VEGF (Flk-1), EGF, Her-2, and PDGF receptors. nih.gov Indoloylquinoline compounds have also been investigated as potential protein kinase inhibitors. ijcce.ac.ir

Table 2: Enzyme Inhibition by Selected this compound Scaffold Derivatives
Compound ClassTarget EnzymeInhibition Value (Ki / IC50)Reference
3-(Piperidin-4-ylmethoxy)pyridine derivativesLysine Specific Demethylase 1 (LSD1)as low as 29 nM (Ki) nih.gov
N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamidesGlycogen Synthase Kinase-3β (GSK-3β)Potent ATP-competitive nih.gov
3-Heteroarylmethylidenyl-indolin-2-onesVEGF (Flk-1) Receptor Tyrosine KinaseSubmicromolar nih.gov
3-Benzylidenyl-indolin-2-onesEGF and Her-2 Receptor Tyrosine KinasesSubmicromolar nih.gov
Indoloylquinoline derivativeProtein KinasesPredicted Pa = 0.525 ijcce.ac.ir

The interaction of these compounds with their molecular targets invariably leads to the perturbation of critical cellular pathways. As potent LSD1 inhibitors, this compound derivatives can increase cellular methylation of histone H3 lysine 4 (H3K4), thereby altering gene expression profiles. nih.gov This mechanism is crucial for their antiproliferative effects in cancer cells.

Inhibition of various kinases directly impacts signal transduction cascades. For example, compounds targeting RTKs can block ligand-dependent autophosphorylation, a key step in activating downstream signaling pathways that control cell proliferation, survival, and migration. nih.govumass.edu Some indole derivatives have been shown to repress gene expression by blocking the Janus kinase/Signal Transducer and Activator of Transcription-3 (JAK/STAT-3) signaling pathway. sci-hub.se Furthermore, indole alkaloids can regulate the p-ERK and p-p38 MAPK pathways, which are central to cell proliferation, apoptosis, and differentiation. mdpi.com

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway. nih.gov It achieves this by repressing Smoothened (SMO) activity through the blockade of its ciliary translocation, a mechanism that can overcome drug resistance in certain Hh-dependent cancers. nih.gov

In Vitro and Cellular Efficacy Assessments

The molecular interactions of the this compound scaffold translate into significant biological activity at the cellular level, as demonstrated by extensive in vitro testing against various pathological cell types.

Derivatives based on the this compound scaffold have demonstrated potent antiproliferative activity across a wide spectrum of human cancer cell lines. The LSD1 inhibitors, for example, strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while showing negligible effects on normal cells. nih.gov One specific derivative, 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine, displayed high antiproliferative effects in leukemia cell lines MV4-11 (EC50 = 0.36 µM) and Molm-13 (EC50 = 3.4 µM), as well as in breast cancer cell lines MDA-MB-231 (EC50 = 5.6 µM) and MCF-7 (EC50 = 3.6 µM). frontiersin.org

Other indole derivatives have also shown potent activity. Indole-aryl-amides were active against MCF7 (breast) and PC3 (prostate) cancer cells with IC50 values of 0.81 µM and 2.13 µM, respectively. mdpi.com The broader indole scaffold is recognized as a key pharmacophore in the development of agents against lung cancer, with compounds found to be potent against A549 cells. umass.edunih.gov Furthermore, nortopsentin analogues, which contain indole moieties, exhibit good antiproliferative effects against the full NCI panel of ~60 human tumor cell lines, with GI50 values ranging from low micromolar to nanomolar levels. core.ac.uk

Table 3: Antiproliferative Activity of Selected Indole Derivatives
Compound ClassCell Line(s)Activity (IC50 / EC50 / GI50)Reference
3-(Piperidin-4-ylmethoxy)pyridine derivative (LSD1i)Leukemia and solid tumor cellsas low as 280 nM (EC50) nih.gov
3-(4-Isocyanophenyl)-5-(piperidin-4-ylmethoxy)pyridineMV4-11 (Leukemia)0.36 µM (EC50) frontiersin.org
3-(4-Isocyanophenyl)-5-(piperidin-4-ylmethoxy)pyridineMCF-7 (Breast Cancer)3.6 µM (EC50) frontiersin.org
Indole-aryl-amide derivativeMCF7 (Breast Cancer)0.81 µM (IC50) mdpi.com
Indole-aryl-amide derivativePC3 (Prostate Cancer)2.13 µM (IC50) mdpi.com
Nortopsentin analogueNCI 60-cell panelLow µM to nM range (GI50) core.ac.uk
3-(6-phenylimidazo[2,1-b] nih.govfrontiersin.orgnih.govthiadiazol-2-yl)-1H-indoleUO-31 (Renal Cancer)1.67 µM (GI50) sci-hub.se

The this compound scaffold and related structures have been explored for their potential as antimicrobial agents. A series of 3-piperidin-4-yl-1H-indoles was synthesized and evaluated for anti-parasitic activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This work identified a lead compound with EC50 values of approximately 3 µM against both drug-resistant and sensitive strains. nih.gov

In the antibacterial domain, novel quinolone agents bearing (3S)-amino-(4R)-ethylpiperidinyl moieties showed high potency against both Gram-positive and Gram-negative organisms. nih.gov Notably, these compounds exhibited superior activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) when compared to marketed quinolones. nih.gov Other research into 3-substituted indole derivatives confirmed their antimicrobial potential. researchgate.net Additionally, compounds linking indole and quinoline (B57606) rings are known to exhibit a wide variety of biological activities, including antimicrobial and antifungal effects. ijcce.ac.ir Some pyrazino[2,1-b]quinazoline-3,6-diones containing indole moieties have shown relevant antibacterial activity against Gram-positive species with MIC values in the range of 12.5–77 μM. mdpi.com

Table 4: Antimicrobial Spectrum of Selected Indole Derivatives
Compound ClassOrganism(s)Activity (EC50 / MIC)Reference
3-Piperidin-4-yl-1H-indole derivativePlasmodium falciparum (drug-resistant & sensitive)~3 µM (EC50) nih.gov
(3S)-Amino-(4R)-ethylpiperidinyl quinoloneMRSA, PRSP, Gram-positive, Gram-negative bacteriaHigh potency (MIC) nih.gov
Indole-containing pyrazinoquinazoline-dioneGram-positive bacteria12.5–77 µM (MIC) mdpi.com
Indoloylquinoline compoundsVarious bacteria and fungiActive ijcce.ac.ir

Antiviral Properties

The this compound scaffold has served as a foundational structure for the development of various derivatives exhibiting significant antiviral properties. Research has focused on modifying this core to enhance potency and broaden the spectrum of activity against several viral pathogens.

A notable series of derivatives, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-diones, has been synthesized and evaluated for broad-spectrum antiviral activity. nih.govnih.gov These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.govnih.gov The investigations revealed that specific substitutions on the indoline (B122111) and piperidine (B6355638) rings led to compounds with high efficacy. For instance, compound 5 from this series was particularly effective against HSV-1, while compound 9 showed the highest activity against H1N1, and compound 4 was most potent against COX-B3. nih.govnih.govafricaresearchconnects.com The antiviral efficacy of these compounds was demonstrated by their low half-maximal inhibitory concentration (IC50) values. nih.govnih.gov

Similarly, other studies have explored 1,4,4-trisubstituted piperidines, which share a core structural motif. One such compound, a fluorinated analogue, was identified as a potent inhibitor of the influenza A/H1N1 virus. mdpi.com Further investigation into this class of molecules revealed activity against human coronavirus 229E (HCoV-229E) and SARS-CoV-2. mdpi.com The antiviral activity is sensitive to modifications on the N-benzylpiperidine moiety, with an N-phenylethyl substitution enhancing the anti-HCoV-229E activity twofold compared to the parent N-benzyl compound. mdpi.com

The following table summarizes the in vitro antiviral activities of selected derivatives based on the piperidine-indoline framework.

Compound IDVirus TargetCell LineIC50 (µM)
Compound 9 Influenza A (H1N1)MDCK0.0027
Compound 5 Herpes Simplex Virus 1 (HSV-1)Vero0.0022
Compound 4 Coxsackievirus B3 (COX-B3)Vero0.0092
Compound 2 Influenza A (H1N1)N/ALow µM
Compound 11 Human Coronavirus 229E (HCoV-229E)HEL2.1
Compound 33 SARS-CoV-2A549-AT3.6

Data sourced from multiple preclinical studies. nih.govafricaresearchconnects.commdpi.com

Anti-parasitic Activity (e.g., antimalarial chemotypes)

The this compound scaffold has been identified as a promising new chemotype for the development of antimalarial agents. nih.gov This discovery originated from a high-throughput, whole-cell screen against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com

A series of thirty-eight 3-piperidin-4-yl-1H-indoles were synthesized and assessed for their anti-parasitic activity. nih.gov Structure-activity relationship (SAR) studies indicated that the core scaffold is generally intolerant to most modifications on the piperidinyl nitrogen. nih.gov However, these investigations successfully identified a lead compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone (referred to as compound 10d in the study), which demonstrated significant antimalarial properties. nih.gov This compound exhibited activity against both drug-sensitive and drug-resistant strains of P. falciparum with a half-maximal effective concentration (EC50) of approximately 3 µM. nih.gov Importantly, it showed selectivity for the malaria parasite and did not exhibit cross-resistance with chloroquine (B1663885), a common antimalarial drug to which resistance is widespread. nih.gov

The indole moiety itself is a well-established pharmacophore in the design of antiparasitic drugs, and its incorporation into the this compound structure is key to its activity. mdpi.comnih.gov The development of these compounds was based on a hit from the GlaxoSmithKline (GSK) Tres Cantos Antimalarial Set, TCMDC-134281, which was subsequently simplified to improve its drug-like properties by removing a 4-aminoquinolinyl fragment, thereby overcoming cross-resistance issues. nih.gov

The table below details the antimalarial activity of the lead compound derived from the this compound scaffold.

CompoundP. falciparum StrainActivity (EC50)Key Properties
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanoneDrug-sensitive & Drug-resistant~ 3 µMSelective for parasite, No cross-resistance with chloroquine

Data from a study exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. nih.gov

Neuromodulatory Effects in Preclinical Models

Derivatives of the this compound scaffold have been investigated for their effects on the central nervous system (CNS), demonstrating significant neuromodulatory potential in preclinical studies.

A series of 3-(4-piperidinylalkyl)indoles were synthesized and evaluated as inhibitors of biogenic amine uptake. nih.gov Biochemical and behavioral tests revealed that certain compounds in this series are potent and highly selective inhibitors of neuronal 5-hydroxytryptamine (5-HT), or serotonin, uptake. nih.gov The most promising compound from this series, indalpine, chemically known as 3-[2-(4-piperidinyl)ethyl]indole, was selected for further clinical investigation based on these findings. nih.gov The selective inhibition of 5-HT reuptake is a well-established mechanism for antidepressant medications.

The versatility of the core structure is further highlighted by the development of compounds targeting other CNS receptors. For example, a novel, intravenous glutamate (B1630785) N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM), BMS-986169, incorporates a piperidinyl moiety linked to a pyrrolidinone core. nih.gov In preclinical models, this compound demonstrated target engagement and produced antidepressant-like effects, such as reducing immobility in the mouse forced swim test. nih.gov While not a direct indoline derivative, this research showcases the utility of the piperidine fragment, central to the this compound scaffold, in designing CNS-active agents.

Compound ClassTargetPreclinical Effect
3-(4-Piperidinylalkyl)indolesNeuronal 5-HT TransporterSelective inhibition of 5-HT uptake
Piperidinyl-pyrrolidinoneGluN2B ReceptorNegative allosteric modulation, Antidepressant-like effects

Data derived from preclinical studies on biogenic amine uptake inhibitors and GluN2B NAMs. nih.govnih.gov

Mechanistic Elucidation at the Cellular and Subcellular Levels

The diverse pharmacological activities of the this compound scaffold and its derivatives can be attributed to distinct mechanisms of action at the cellular and subcellular levels.

In the context of its anti-parasitic activity , the primary mechanism identified for indole-based antimalarials is the inhibition of hemozoin biocrystallization. nih.govsmolecule.com During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. smolecule.com To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline pigment called hemozoin. smolecule.com Compounds based on the this compound scaffold are believed to interfere with this process by binding to hematin (B1673048) monomers and inhibiting the formation of β-hematin (the synthetic equivalent of hemozoin), leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov An alternative mechanism proposed for some related indole derivatives involves the inhibition of the P. falciparum ATPase 4 (PfATP4). nih.gov PfATP4 is a crucial ion pump that maintains sodium homeostasis in the parasite; its inhibition leads to a fatal disruption of this balance. nih.gov

For the antiviral properties of indoline-based derivatives, mechanistic studies point towards interference with viral replication and gene expression. Quantitative PCR assays performed on cells treated with 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives showed a significant decrease in viral gene expression. nih.govnih.gov In silico docking studies further support these findings by predicting strong binding affinities of these compounds to viral proteins. nih.govnih.gov For other piperidine derivatives, time-of-addition experiments suggest that the mechanism of action occurs at the stage of viral polyprotein cleavage or the initiation of viral RNA synthesis, rather than at the viral entry stage. mdpi.com

The neuromodulatory effects of 3-(4-piperidinylalkyl)indoles are achieved through a direct interaction with neurotransmitter transport systems at the subcellular level. These compounds act as selective serotonin reuptake inhibitors (SSRIs). nih.gov At the presynaptic terminal, they block the 5-HT transporter protein, preventing the reabsorption of serotonin from the synaptic cleft. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 3 Piperidin 4 Yl Indoline Moiety

Identification of Structural Determinants for Biological Activity

The biological activity of compounds derived from the 3-(piperidin-4-yl)indoline scaffold is governed by the interplay of its three main structural components: the indoline (B122111) nucleus, the piperidine (B6355638) ring, and the linker connecting them. The indoline portion often engages in hydrophobic and aromatic interactions within the binding pocket of a target protein. The piperidine ring, with its basic nitrogen atom, typically forms crucial ionic or hydrogen bond interactions.

Key structural determinants for activity include:

The Indoline Nitrogen (N-1): Substitution at this position can significantly impact activity. For instance, in the context of nociceptin (B549756) opioid receptor (NOP) ligands, the nature of the substituent on the indoline nitrogen can modulate binding affinity and functional activity. nih.gov

The Piperidine Nitrogen: This basic center is often essential for anchoring the ligand to the target, frequently interacting with an acidic residue like aspartic acid. Modifications to this nitrogen, such as alkylation or acylation, can drastically alter affinity and selectivity. nih.gov

Research into antimalarial agents based on this scaffold revealed that the 3-piperidin-4-yl-1H-indole core is generally intolerant to most modifications on the piperidine nitrogen, indicating its critical role in antiparasitic activity. nih.gov Similarly, for serotonin (B10506) 5-HT(2A) receptor antagonists, the position of the basic nitrogen within the piperidyl moiety is a crucial determinant of high-affinity binding. nih.gov

Positional and Substituent Effects on Target Affinity and Selectivity

Systematic modifications of the this compound scaffold have provided deep insights into how positional isomers and various substituents affect target binding and selectivity.

Indoline Ring Substitutions: Decorating the indoline ring with different functional groups can fine-tune the electronic and steric properties of the molecule, leading to enhanced affinity and selectivity.

Position 6: In the development of 5-HT(2A) antagonists, blocking metabolic oxidation at the 6-position of the indole (B1671886) with a fluorine atom led to a compound with significantly improved bioavailability and high affinity (0.06 nM). nih.gov

Position 2: The introduction of a phenyl group at the 2-position of the indole has been a successful strategy for creating potent 5-HT(2A) antagonists. nih.gov

Piperidine Ring Substitutions: Modifications to the piperidine ring can influence the pKa of the basic nitrogen and introduce new interaction points.

Fluorination: Adding a fluorine atom to the piperidine ring can lower the pKa of the basic nitrogen, which has been shown to improve oral bioavailability in certain series of 5-HT(2A) antagonists. nih.gov

N-Substitution: While often crucial, the substituent on the piperidine nitrogen can be varied to optimize interactions. For dopamine (B1211576) D4 receptor ligands, a phenethyl group on the basic nitrogen was found to be optimal for affinity. nih.gov In another study on cholinesterase inhibitors, ortho-substituted derivatives on a cinnamoyl piperidinyl scaffold, particularly those with electron-withdrawing groups like 2-chloro, showed the highest potency. nih.gov

The following table summarizes the effects of specific substitutions on target affinity for different receptors:

Scaffold/TargetPosition of SubstitutionSubstituentEffect on Affinity/Activity
2-Phenyl-3-piperidylindoles / 5-HT(2A)Indole C-6FluorineIncreased affinity and bioavailability nih.gov
3-(Piperidin-4-yl)indoles / AntimalarialPiperidine N-1Most modificationsIntolerant, activity decreased nih.gov
Cinnamoyl piperidinyl acetates / AChECinnamoyl (ortho)2-Chloro (electron-withdrawing)Enhanced inhibitory potency nih.gov
Cinnamoyl piperidinyl acetates / AChECinnamoyl (para)4-Methoxy, 4-EthoxyModerate activity, larger groups may hinder binding nih.gov

This detailed understanding of substituent effects is crucial for tuning a ligand's profile to achieve the desired potency and selectivity for a specific biological target over others.

Conformational Freedom and Preferred Orientations in Binding Pockets

Molecular modeling and X-ray crystallography studies have been employed to understand these preferred orientations. For instance, in the design of dopamine D4 receptor ligands, it was hypothesized that the conformation around the bond connecting an aromatic heterocycle to the piperidine ring is critical for D4 affinity. nih.gov Similarly, for NOP receptor ligands, docking studies suggested that the orientation of substituents on the indole ring allows them to occupy specific hydrophobic pockets within the receptor, which can influence both binding affinity and the intrinsic activity (e.g., full vs. partial agonism) of the ligand. nih.gov The ability of the scaffold to present key pharmacophoric features in a precise spatial arrangement is fundamental to its biological activity.

Application of Scaffold-Based Drug Design Principles

The indoline and indole frameworks, including the this compound moiety, are considered "privileged scaffolds" in drug discovery. researchgate.net This designation stems from their ability to serve as a template for designing ligands that can interact with multiple, diverse biological targets by presenting functional groups in specific three-dimensional arrangements.

Scaffold-based drug design principles are heavily applied to this moiety:

Scaffold Hopping: In some cases, the indoline core can be replaced by other bioisosteric heterocycles to explore new chemical space while retaining key binding interactions.

Fragment-Based Growth: The core scaffold can be seen as a starting point, with different "fragments" or functional groups systematically added to the indoline or piperidine rings to build up affinity and selectivity.

Library Synthesis: The synthetic tractability of the scaffold allows for the creation of large, diverse libraries of compounds where each part of the molecule (indoline substituents, piperidine substituents) is varied. nih.gov This approach, combined with high-throughput screening, can rapidly identify initial hits for a new target.

The development of mixed D2/D4 receptor antagonists from an indoline-piperazine lead compound exemplifies this principle, where systematic SAR studies on the core scaffold led to the identification of potent drug candidates. nih.gov

Rational Design of High-Affinity and Selective Ligands

The culmination of SAR data, conformational analysis, and computational modeling enables the rational design of new ligands with high affinity and improved selectivity. This process involves a targeted, hypothesis-driven approach rather than random screening.

An example of this is the design of selective 5-HT(2A) receptor antagonists. nih.gov Initial compounds in the 2-aryl-3-(4-piperidyl)indoles series had off-target effects at the IKr potassium channel. By understanding the SAR, researchers found that moving the basic nitrogen to the 3-position of the piperidine ring removed the need for further substitution that caused the IKr affinity. This insight, combined with the strategic placement of fluorine atoms to block metabolism and modulate pKa, led to the design of a highly potent (0.06 nM) and selective antagonist with excellent oral bioavailability. nih.gov

The process often involves an iterative cycle:

Design: Use existing SAR and computational models to design a new set of compounds with predicted improvements.

Synthesis: Chemically synthesize the designed molecules.

Testing: Evaluate the compounds in biological assays for affinity, selectivity, and functional activity.

Analysis: Correlate the new biological data with the structural changes to refine the model and inform the next design cycle.

This rational, structure-based approach has proven highly effective in optimizing the this compound scaffold to produce drug candidates with precisely tailored pharmacological profiles.

Computational Chemistry and in Silico Modeling of 3 Piperidin 4 Yl Indoline Interactions

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgthesciencein.org It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 3-(Piperidin-4-yl)indoline, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy.

For the this compound scaffold, docking simulations can elucidate key molecular interactions that govern its biological activity. Studies on similar indole (B1671886) and piperidine-containing molecules have shown that the indole moiety often participates in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the active site. nih.gov The piperidine (B6355638) ring can adopt various conformations (e.g., chair, boat) to fit into the binding pocket, while its nitrogen atom, if protonated, can form crucial ionic interactions or hydrogen bonds with acidic residues like aspartic acid or glutamic acid. nih.gov

The specific interactions predicted for this compound would depend on the target protein. For instance, when docked into serotonin (B10506) or dopamine (B1211576) receptors, the protonated piperidine nitrogen is likely to interact with a conserved aspartate residue, a common feature for aminergic G-protein coupled receptors. nih.gov The indoline (B122111) core would be positioned to interact with hydrophobic pockets. These detailed predictions of binding modes are fundamental for understanding the compound's mechanism of action and for guiding further structural modifications to enhance potency and selectivity. rsc.org

Potential Protein Target Class Predicted Key Interactions with this compound Relevant Amino Acid Residues
G-Protein Coupled Receptors (GPCRs) Ionic interaction, Hydrogen bonding, Hydrophobic interactionsAspartic Acid (Asp), Serine (Ser), Phenylalanine (Phe), Tryptophan (Trp)
Kinases Hydrogen bonding with hinge region, Hydrophobic interactionsLeucine (Leu), Valine (Val), Alanine (Ala), Aspartic Acid (Asp)
Enzymes (e.g., Cholinesterases) π-π stacking, Cation-π interactions, Hydrogen bondingTryptophan (Trp), Tyrosine (Tyr), Histidine (His)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic properties of a molecule. nih.govresearchgate.net These methods are used to determine the three-dimensional geometry, electronic structure, and reactivity of compounds like this compound. researchgate.netrsc.org By calculating molecular orbitals, electrostatic potential, and atomic charges, researchers can gain insights into the molecule's stability, reactivity, and intermolecular interaction capabilities.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. For this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom of the indoline ring and a positive potential (electron-poor region) around the amine proton of the piperidine ring, identifying these as likely sites for electrophilic and nucleophilic attacks, respectively. These calculations are crucial for understanding reaction mechanisms and predicting how the molecule will interact with biological targets at an electronic level. researchgate.net

Quantum Chemical Descriptor Significance for this compound
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions.
Mulliken Atomic Charges Describes the charge distribution on each atom, helping to explain intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-target complex can validate the stability of the binding pose obtained from docking and reveal important information about the conformational flexibility of both the ligand and the protein. nih.gov

During an MD simulation, the trajectory of the complex is analyzed to calculate metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. nih.govmdpi.com The RMSF plot highlights the flexibility of different parts of the protein and ligand; for example, it can show which amino acid residues in the binding site are most mobile. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, tracking their formation and breakage over time. This dynamic information provides a more realistic and accurate picture of the ligand-target interaction and can be used to calculate binding free energies with higher accuracy. mdpi.com Conformational analysis of the piperidine ring is also a key aspect, as its flexibility can influence how the molecule adapts to the binding site. nih.gov

MD Simulation Analysis Information Gained for this compound Complex
Root Mean Square Deviation (RMSD) Assesses the stability of the ligand's binding pose and the overall protein structure over time.
Root Mean Square Fluctuation (RMSF) Identifies flexible regions of the protein and the ligand, highlighting areas that may be important for binding.
Hydrogen Bond Analysis Tracks the persistence of specific hydrogen bonds, confirming key interactions predicted by docking.
Binding Free Energy Calculation (e.g., MM/GBSA) Provides a more accurate estimation of binding affinity by averaging over multiple conformations. mdpi.com

Prediction of ADME Properties using Computational Models

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Poor pharmacokinetic profiles are a major cause of drug failure in clinical trials. nih.gov Computational models provide a rapid and efficient way to predict the ADME properties of molecules like this compound before they are synthesized. chemrxiv.orgnih.gov

These models use quantitative structure-property relationships (QSPR) or machine learning algorithms to predict various ADME parameters based on the molecule's structure. mdpi.com Key properties predicted include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. For this compound, computational tools can predict whether it complies with drug-likeness rules, such as Lipinski's Rule of Five, which assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These in silico predictions help prioritize compounds with favorable ADME profiles for further experimental testing. nih.gov

ADME Parameter Predicted Property for this compound (Hypothetical) Significance in Drug Development
Molecular Weight ~202 g/mol Complies with Lipinski's rule (<500), favoring good absorption.
LogP (Lipophilicity) 2.0 - 2.5Optimal range for membrane permeability and solubility.
Hydrogen Bond Donors 2Complies with Lipinski's rule (<5), important for solubility and binding.
Hydrogen Bond Acceptors 2Complies with Lipinski's rule (<10), important for solubility and binding.
Aqueous Solubility Moderate to HighCrucial for absorption and formulation.
GI Absorption HighIndicates good potential for oral bioavailability.
BBB Permeability PossibleDepends on specific model; relevant for CNS targets.

Virtual Screening and Lead Optimization through Computational Approaches

The this compound scaffold can serve as a starting point for discovering novel and more potent drug candidates through virtual screening and lead optimization. patsnap.com Virtual screening involves searching large digital libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This can be done using ligand-based methods, which look for molecules with structural or pharmacophoric similarity to this compound, or structure-based methods, which dock millions of compounds into the target's active site. mdpi.comacs.org

Once initial "hits" are identified, computational approaches play a vital role in the lead optimization phase. frontiersin.orgscience.gov This iterative process involves making small, rational modifications to the lead compound's structure to improve its properties. nih.govpatsnap.com For the this compound scaffold, computational chemists can use docking and free energy calculations to predict how different substitutions on the indoline or piperidine rings would affect binding affinity, selectivity, and ADME properties. For example, adding a halogen atom to the indoline ring might enhance binding through halogen bonding, while modifying the substituent on the piperidine nitrogen could modulate solubility or target selectivity. This in silico guidance helps to focus synthetic chemistry efforts on the most promising derivatives, accelerating the development of a potential drug candidate. nih.gov

Computational Strategy Application to this compound Goal
Pharmacophore-Based Screening Use the key features of the scaffold (e.g., aromatic ring, basic nitrogen) to search for diverse molecules with similar interaction patterns.Identify novel chemical scaffolds with similar biological activity.
Structure-Based Virtual Screening Dock large compound libraries against a specific protein target to find molecules that fit the binding site.Discover new hits with potentially higher affinity than the original scaffold.
Structure-Activity Relationship (SAR) Analysis Computationally evaluate a series of designed analogs to understand which structural changes improve activity.Guide rational design of more potent compounds.
Free Energy Perturbation (FEP) Accurately predict the change in binding affinity resulting from small chemical modifications.Prioritize the synthesis of the most promising derivatives for lead optimization.

Advanced Analytical Techniques for Characterization of 3 Piperidin 4 Yl Indoline Derivatives

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-(Piperidin-4-yl)indoline derivatives, providing unequivocal determination of the elemental composition through highly accurate mass measurements of the molecular ion. researchgate.net Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed. mdpi.comnih.gov

The high-resolution capabilities allow for the differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in confirming the identity of a newly synthesized derivative. Beyond the precise mass of the parent molecule, HRMS/MS experiments provide detailed structural information through characteristic fragmentation patterns. nih.gov For a typical this compound scaffold, fragmentation is expected to occur at specific bonds, primarily involving the piperidine (B6355638) ring and the linkage between the indoline (B122111) and piperidine moieties. Common fragmentation pathways include:

Piperidine Ring Opening: Cleavage of the C-C bonds within the piperidine ring.

Loss of substituents: Elimination of groups attached to the piperidine nitrogen or the indoline core.

Cleavage of the Indoline-Piperidine bond: Dissociation of the bond connecting the two heterocyclic systems.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for detailed structural confirmation and the identification of unknown analogues or metabolites. mdpi.com

Table 1: Representative HRMS Fragmentation Data for a Hypothetical this compound Derivative

Fragment Ion DescriptionTheoretical m/zObserved m/z
[M+H]⁺217.1705217.1701
[M+H - NH₃]⁺ (from piperidine ring)200.1439200.1435
[Indoline moiety]⁺118.0657118.0655
[Piperidine moiety]⁺100.1126100.1124
Cleavage within piperidine ring (e.g., C₄H₈N)70.065770.0656

Note: The data in this table is illustrative and represents expected fragmentation for the parent compound. Actual values will vary based on substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including this compound derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. researchgate.netnih.govyoutube.com

In the ¹H NMR spectrum, characteristic chemical shifts (δ) and coupling constants (J) are observed for the protons of the indoline and piperidine rings. The aromatic protons of the indoline moiety typically appear in the downfield region (around 6.5-7.5 ppm), while the aliphatic protons of the piperidine and indoline rings resonate in the upfield region (typically 1.5-3.5 ppm). nih.gov The coupling patterns provide information about the substitution pattern on the aromatic ring and the conformation of the piperidine ring. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic, aliphatic, and quaternary carbons. youtube.comrsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indoline Aromatic (C4-C7)6.6 - 7.3110 - 130
Indoline N-H7.5 - 8.5 (broad)-
Indoline C2~3.5 - 4.0~50 - 60
Indoline C3~3.0 - 3.5~40 - 50
Piperidine C2', C6' (axial)~2.6 - 2.8~45 - 55
Piperidine C2', C6' (equat.)~3.0 - 3.2~45 - 55
Piperidine C3', C5' (axial)~1.6 - 1.8~30 - 40
Piperidine C3', C5' (equat.)~1.9 - 2.1~30 - 40
Piperidine C4'~2.0 - 2.5~35 - 45
Piperidine N-H1.5 - 2.5 (broad)-

Note: These are approximate ranges and will be influenced by solvent and substitution. nih.govrsc.orgresearchgate.net

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration Determination

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters, which is crucial for understanding their biological activity. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build a model of the molecular structure. google.com

Key data obtained from a crystallographic analysis include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides a complete picture of the molecule's conformation and its packing in the crystal lattice. nih.gov

Table 3: Example Crystallographic Data for an Indolylpiperidine Derivative

ParameterValue
Chemical FormulaC₂₇H₃₄N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)15.211(3)
c (Å)14.876(3)
β (°)98.45(3)
Volume (ų)2358.9(8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.256

Data is for a representative indolylpiperidine derivative and serves as an example of the parameters obtained. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound derivatives and for separating enantiomers of chiral analogues. rsc.org Reversed-phase HPLC with a C18 stationary phase is commonly used for purity determination. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, is typically employed. Detection is usually performed using a UV detector, monitoring at a wavelength where the indole (B1671886) chromophore absorbs, typically around 280 nm.

For chiral derivatives, enantiomeric separation is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can separate a broad range of chiral compounds. phenomenex.comnih.govmdpi.com The choice of mobile phase, which can be normal-phase (e.g., heptane/isopropanol) or reversed-phase, is critical for achieving optimal separation. rsc.orgphenomenex.com The resolution of the enantiomers is a key parameter in evaluating the success of the separation.

Table 4: Illustrative HPLC Conditions for Purity and Enantiomeric Separation

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Separation (Chiral)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiralpak IA or ID (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and AcetonitrileIsocratic, e.g., Heptane/Ethanol (B145695) (90:10 v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temp. Ambient or controlled (e.g., 30 °C)Ambient or controlled
Expected Result Single sharp peak for pure compound (e.g., >95% purity)Two baseline-resolved peaks for the (R)- and (S)-enantiomers

Other Advanced Spectroscopic Characterization (e.g., IR, UV-Vis, Circular Dichroism)

In addition to the primary techniques, other spectroscopic methods provide valuable complementary information for the characterization of this compound derivatives.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For the this compound scaffold, characteristic absorption bands include the N-H stretching vibrations for the indoline and piperidine secondary amines (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). scispace.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption maxima (λ_max) in the UV region, typically around 220 nm and 280 nm. scispace.comresearchgate.net The exact position and intensity of these bands can be influenced by substitution on the indole ring.

Circular Dichroism (CD) Spectroscopy: For chiral this compound derivatives, Circular Dichroism (CD) spectroscopy is a powerful technique for studying their stereochemical features in solution. nih.gov CD measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. rsc.org This technique is particularly useful for distinguishing between enantiomers, which will exhibit mirror-image CD spectra. aps.org

Table 5: Summary of Other Spectroscopic Data

TechniqueParameterTypical Value/Observation for this compound Scaffold
FT-IR N-H stretch3200 - 3400 cm⁻¹ (broad)
Aromatic C-H str.~3100 - 3000 cm⁻¹
Aliphatic C-H str.~2950 - 2850 cm⁻¹
Aromatic C=C str.~1600, 1450 cm⁻¹
UV-Vis λ_max 1~220 nm
λ_max 2~280 nm
Circular Dichroism Cotton EffectPositive or negative peaks corresponding to electronic transitions, mirror images for enantiomers

Preclinical Pharmacokinetic and Metabolic Fate of 3 Piperidin 4 Yl Indoline Compounds

In Vitro Metabolic Stability and Enzyme Mapping (e.g., Cytochrome P450 and Esterase-mediated transformations)

The metabolic stability of a compound in vitro provides an early indication of its likely in vivo clearance. For 3-(Piperidin-4-yl)indoline derivatives, the primary enzymes responsible for metabolism are expected to be the Cytochrome P450 (CYP) superfamily.

Studies on the indoline (B122111) scaffold have demonstrated that it can be efficiently aromatized by human liver microsomes. researchgate.netnih.gov The major enzyme responsible for this dehydrogenation is CYP3A4, with minor contributions from CYP2C19 and CYP2C8. nih.gov This transformation is a key metabolic pathway for many indoline-containing drugs. nih.govutah.edu The piperidine (B6355638) moiety is also susceptible to metabolism. 4-Aminopiperidine-containing drugs are known to be extensively metabolized by CYPs, with CYP3A4 being a major isoform catalyzing N-dealkylation. nih.govacs.org

The metabolic stability of these compounds is typically assessed by incubating them with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) and monitoring the disappearance of the parent compound over time. This allows for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

ParameterDescription
Test SystemLiver Microsomes (Human, Rat, Mouse), Hepatocytes
Incubation Time0 - 60 minutes
Analysis MethodLC-MS/MS
Calculated ValuesHalf-life (t½), Intrinsic Clearance (CLint)

Metabolite Identification and Profiling

Identifying the metabolites of this compound compounds is crucial for understanding their biotransformation pathways and assessing the potential for active or reactive metabolite formation. Based on the known metabolism of the indoline and piperidine rings, several metabolic transformations can be anticipated.

For the indoline core, in addition to the primary dehydrogenation to the corresponding indole (B1671886), other oxidative metabolites have been identified. These include hydroxylated and epoxidated products. nih.gov Specifically, studies with the drug indapamide (B195227), which contains a modified indoline ring, revealed hydroxylation and epoxidation as metabolic pathways alongside dehydrogenation. nih.gov

The piperidine ring can undergo several metabolic reactions, including N-dealkylation, ring oxidation to form lactams, and N-oxidation. nih.govacs.org Therefore, for a this compound compound, one could expect to see metabolites arising from modifications to both the indoline and piperidine structures.

Metabolite identification studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites. mdpi.com

Table 2: Potential Metabolic Pathways for this compound

MoietyPotential Metabolic ReactionResulting Structure
IndolineDehydrogenation (Aromatization)3-(Piperidin-4-yl)indole
IndolineHydroxylationHydroxy-3-(piperidin-4-yl)indoline
IndolineEpoxidationEpoxy-3-(piperidin-4-yl)indoline
PiperidineN-dealkylation (if substituted)This compound (if N-substituent is removed)
PiperidineRing Oxidation3-(Oxopiperidin-4-yl)indoline

In Vivo Pharmacokinetic Evaluation in Animal Models (e.g., absorption, distribution, elimination kinetics)

In vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand how a compound is absorbed, distributed throughout the body, and eliminated over time. These studies provide critical parameters that help in predicting human pharmacokinetics.

A typical study design involves administering the compound through different routes, most commonly intravenous (IV) and oral (PO), to assess both its systemic clearance and oral bioavailability. enamine.net Blood samples are collected at various time points, and the concentration of the parent drug is measured using a validated analytical method, usually LC-MS/MS.

From the concentration-time data, key pharmacokinetic parameters are calculated. While specific data for this compound is not publicly available, the table below illustrates the typical parameters that would be determined from such a study. For example, a study on a compound containing a piperidin-4-yl moiety, ARN25499, reported its pharmacokinetic profile in mice following intravenous and oral administration. nih.gov

Table 3: Key In Vivo Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
Elimination half-life
CLClearance
VdVolume of distribution
F%Oral Bioavailability

Assessment of Blood-Brain Barrier Permeability in Preclinical Systems

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain.

Preclinical assessment of BBB permeability can be conducted using various in vitro and in vivo models. In vitro models often utilize cell lines that mimic the BBB, while in vivo models provide a more physiologically relevant assessment. One such in vivo model utilizes zebrafish, where the permeability of fluorescently labeled indoline derivatives has been successfully evaluated. nih.gov This model allows for the direct visualization and quantification of compound accumulation in the brain. nih.gov Studies have shown that structural modifications, such as the length of a methylene (B1212753) chain, can significantly affect the ability of indoline derivatives to cross the BBB. nih.gov

Another approach involves direct measurement of brain and plasma concentrations of the compound in rodent models following systemic administration. The brain-to-plasma concentration ratio (Kp) is then calculated as an indicator of BBB penetration.

Metabolic Dehydrogenation of Indoline to Indole Analogues

A prominent metabolic pathway for compounds containing an indoline ring is dehydrogenation, which results in the formation of the corresponding indole analogue. researchgate.netnih.gov This "aromatase" activity is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most active isoform. researchgate.netnih.govnih.gov

This metabolic transformation is significant for several reasons. The resulting indole analogue may possess a different pharmacological activity and potency compared to the parent indoline compound. nih.gov Furthermore, if the indole product is substituted at the 3-position, it can undergo further dehydrogenation to form reactive 3-methyleneindolenine (B1207975) electrophiles, which have the potential to cause toxicities by binding to cellular macromolecules. nih.govutah.edu

The enzymatic efficiency of this dehydrogenation can be significant. For instance, the dehydrogenation of the indoline-containing drug indapamide by CYP3A4 was found to be approximately 10-fold greater than that of the parent indoline molecule. nih.gov This highlights that the substituents on the indoline ring can influence the rate of this metabolic conversion. The identification of the indole metabolite is a key aspect of the metabolic profiling of any new this compound derivative. researchgate.net

Emerging Research Avenues and Future Prospects for 3 Piperidin 4 Yl Indoline Scaffolds

Development of Innovative Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of indole (B1671886) and indoline (B122111) derivatives, including the 3-(piperidin-4-yl)indoline core, is continuously evolving towards more sustainable and efficient methodologies. Traditional methods for indole synthesis often require harsh reaction conditions and generate significant waste. rug.nl Modern approaches aim to overcome these limitations by employing milder conditions, reducing the number of synthetic steps, and utilizing more environmentally benign reagents and catalysts.

Recent innovations in this area include:

Flow Chemistry: This technique has proven valuable for improving the synthesis of indoline-based scaffolds. For example, a one-step route for the heterogeneous catalytic hydrogenation to form an indoline ring has been developed, avoiding the use of common, less safe reducing chemicals. Flow reactors have also been used to optimize N-alkylation steps, drastically reducing reaction times from days to minutes and decreasing the amount of carcinogenic reagents by a factor of ten. epa.gov

Multicomponent Reactions: An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core. This method uses inexpensive and readily available starting materials and proceeds under mild conditions in ethanol (B145695) without a metal catalyst, showcasing a significant improvement in sustainability. rug.nl

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides an efficient route to substituted indolines. These methods feature high efficiency, low catalyst loadings, and mild operating conditions, making them attractive for complex molecule synthesis. organic-chemistry.org

Green Chemistry Techniques: Unconventional activation methods like microwave irradiation and solvent-free grinding conditions are being used to functionalize indoles. scispace.com For instance, bis(indol-3-yl)methanes have been synthesized in solvent-free conditions using a reusable catalyst, achieving high yields. scispace.com These approaches significantly reduce solvent waste and energy consumption.

These advancements highlight a clear trend towards greener and more economical synthetic strategies, which are crucial for the large-scale production and further development of this compound-based compounds.

Identification of Novel Biological Targets and Therapeutic Applications (Preclinical Focus)

The this compound scaffold and its close analogs have been identified as potent modulators of a diverse array of biological targets, leading to a broad spectrum of potential therapeutic applications in preclinical studies.

Key areas of investigation include:

Infectious Diseases: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for antimalarial activity. This work identified the scaffold as a novel chemotype against Plasmodium falciparum, including activity against drug-resistant strains, with no cross-resistance to chloroquine (B1663885) observed. nih.gov

Oncology: The indoline core is a component of numerous compounds investigated for cancer therapy. Derivatives have been designed as inhibitors of key cancer-related targets such as indoleamine 2,3-dioxygenase 1 (IDO1) for immunotherapy, c-Src kinase, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govtandfonline.comnih.govmdpi.com For example, certain 3-(hetero)arylideneindolin-2-ones showed significant c-Src inhibition with sub-micromolar potency. tandfonline.com

Neurodegenerative and Neurological Disorders: Derivatives of the related spiro[isobenzofuran-1,4′-piperidine] scaffold have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in Alzheimer's disease. acs.org Additionally, tacrine-indole hybrids have been designed as multi-target agents for Alzheimer's, aiming to inhibit cholinesterases and β-amyloid formation. nih.gov Other indoline derivatives are being explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as multifunctional agents for ischemic stroke by targeting the NMDA-GluN2B receptor. nih.govresearchgate.net

Autoimmune Diseases: More recently, 3-(indolin-5-yloxy)pyridin-2-amine derivatives have been discovered as potent inhibitors of necroptosis via inhibition of receptor-interacting protein kinase 1 (RIPK1). This presents a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.gov

Preclinical Biological Targets and Therapeutic Applications of Indoline Scaffolds
Therapeutic AreaBiological TargetScaffold/Derivative ClassPotential Application
Infectious DiseasePlasmodium falciparum3-(Piperidin-4-yl)-1H-indoleMalaria nih.gov
OncologyIndoleamine 2,3-dioxygenase 1 (IDO1)1H-indole-4,7-dioneCancer Immunotherapy nih.gov
Oncologyc-Src Kinase3-(Hetero)arylideneindolin-2-oneCancer tandfonline.com
OncologyEGFR Tyrosine KinasePyrazolinyl-indoleCancer nih.gov
NeurologicalSigma (σ) ReceptorsSpiro[isobenzofuran-1,4′-piperidine] IndoleAlzheimer's Disease acs.org
NeurologicalFatty Acid Amide Hydrolase (FAAH)Indoline-2,3-dioneNeurological Disorders nih.gov
AutoimmuneReceptor-Interacting Protein Kinase 1 (RIPK1)3-(Indolin-5-yloxy)pyridin-2-amineRheumatoid Arthritis nih.gov

Integration into Chemical Biology Tools and Probes for Mechanistic Studies

Beyond direct therapeutic applications, the this compound scaffold and its analogs are being integrated into chemical biology tools to investigate complex biological processes. Their ability to bind specific targets with high affinity makes them ideal for the development of molecular probes.

A notable example is the creation of fluorescent ligands to study sigma (σ) receptors. Researchers have functionalized indole derivatives bearing a spiro[isobenzofuran-1,4′-piperidine] moiety with various fluorescent tags. This has yielded a series of nanomolar-affinity probes with emissions spanning from green to near-infrared. acs.org These fluorescent ligands have been successfully used in a range of fluorescence-based techniques, including:

Flow Cytometry

Confocal Microscopy

Live Cell Imaging

These tools enable the direct visualization and study of σ₂ receptors in their native cellular environment, providing valuable insights into their function and role in diseases like cancer and Alzheimer's. acs.org The development of such probes is crucial for target validation and for elucidating the mechanism of action of new therapeutic agents. nih.gov

Advanced Preclinical Efficacy Models and Translational Research Strategies

To bridge the gap between initial discovery and clinical application, robust preclinical testing is essential. Research on this compound derivatives employs a variety of advanced models to evaluate efficacy and drug-like properties.

Cell-Based Assays: A wide range of human cancer cell lines are used to screen for cytotoxic activity. These include panels maintained by the National Cancer Institute (NCI) and specific lines such as HT-29 (colon), H460 (lung), MCF-7 (breast), and SMMC-7721 (liver). nih.govnih.gov Assays are also performed in normal cell lines, like WI-38 fibroblasts, to assess selectivity and potential toxicity. nih.gov For other diseases, specialized cell models are used, such as IFN-γ stimulated Hela cells for IDO1 inhibition or human I2.1 cells for necroptosis. nih.govnih.gov

In Vivo Models: Pharmacokinetic profiles of lead compounds are often evaluated in animal models, such as Sprague-Dawley rats. These studies provide critical data on absorption, distribution, metabolism, and excretion (ADME), which are vital for predicting a compound's behavior in humans. nih.gov

Permeability Assays: To assess the potential for treating central nervous system disorders, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's ability to cross the blood-brain barrier. researchgate.net

These translational research strategies are critical for selecting the most promising candidates for further development, ensuring that only compounds with favorable efficacy and drug-like properties advance.

Leveraging Machine Learning and Artificial Intelligence for Accelerated Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, and the development of this compound derivatives is no exception. chemrxiv.org These computational tools are being applied across the entire discovery pipeline to enhance efficiency and precision. mdpi.com

Applications of AI/ML in this context include:

Virtual Screening and Target Identification: ML algorithms can screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target, significantly reducing the time and cost associated with high-throughput screening. hilarispublisher.com

Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models, a form of supervised machine learning, are used to predict the biological activity of novel derivatives based on their chemical structure. hilarispublisher.com This helps chemists prioritize which compounds to synthesize.

ADMET Prediction: In silico ADMET profiling uses computational models to predict a compound's drug-like properties, such as solubility, permeability, and potential toxicity, early in the discovery process. nih.gov

Mechanistic Insight: Molecular docking and molecular dynamics simulations are used to visualize and analyze how a compound binds to its target protein. These studies provide a rationale for observed activity and guide the design of more potent and selective inhibitors. nih.govnih.gov For example, simulations have been used to confirm the stability of indoline-FAAH inhibitor complexes and the binding affinity of necroptosis inhibitors to RIPK1. nih.govnih.gov

By combining computational approaches with experimental validation, researchers can accelerate the design-synthesize-test-analyze cycle, leading to the faster discovery and optimization of novel drug candidates based on the this compound scaffold. neovarsity.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(Piperidin-4-yl)indoline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound typically involves multi-step processes, such as spirocyclization, acylation, or coupling reactions. For example, acylation of piperidine derivatives under anhydrous conditions (e.g., using DCM as a solvent) can yield N-acylated intermediates with >85% efficiency . Optimization strategies include adjusting stoichiometric ratios of reagents (e.g., DMAP as a catalyst), reaction temperature (e.g., room temperature vs. reflux), and purification methods (e.g., column chromatography vs. recrystallization) . Data from GC-MS and IR spectroscopy are critical for verifying structural integrity .

Q. How should researchers characterize this compound derivatives to confirm structural identity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, piperidine ring protons typically appear as multiplet signals between δ 1.5–3.0 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) indicate acylated derivatives .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights. Low-intensity molecular ions (<8%) may require soft ionization techniques like ESI-MS .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Kinase inhibition assays (e.g., TrkA kinase) using ATP-competitive protocols are common. Prepare compound solutions in DMSO (10 mM stock), dilute in assay buffer, and measure IC₅₀ values via fluorescence-based detection . Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) are recommended to exclude nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical variations or off-target interactions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on indole vs. piperidine) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., TrkA kinase) .
  • Selectivity Profiling : Screen derivatives against kinase panels (e.g., 50+ kinases) to identify cross-reactivity .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of this compound?

  • Methodological Answer : A tiered approach is recommended:

  • In Vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 assays) .
  • In Vivo Pharmacokinetics : Administer compounds to rodents (IV and PO routes) and measure plasma half-life (t₁/₂), AUC, and bioavailability. LC-MS/MS is preferred for quantification .

Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize charge distribution .
  • Machine Learning (ML) : Train models on existing bioactivity data to predict novel scaffolds with high TrkA vs. TrkB selectivity .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications (e.g., substituting CF₃ groups) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(0) with cheaper Ni catalysts in cross-coupling reactions to reduce costs .
  • Flow Chemistry : Implement continuous flow systems to improve reaction control and reproducibility .
  • Purification : Switch from column chromatography to crystallization for bulk intermediates (e.g., using ethanol/water mixtures) .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data during compound characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-simulated spectra) .
  • Isotopic Labeling : Use deuterated solvents to resolve overlapping proton signals in NMR .
  • Collaborative Verification : Share raw data with third-party labs for independent replication .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple derivatives’ potencies (e.g., Tukey’s HSD for pairwise differences) .
  • Bootstrap Resampling : Estimate confidence intervals for parameters like AUC and t₁/₂ .

Tables of Key Data

Synthetic Route Yield (%)Key ConditionsReference
Acylation of Piperidine85–92DCM, DMAP, RT, 12 h
Pd(0)-Catalyzed Coupling50–85THF, NaH, 0°C to RT
Hydrazonation-Cyclization39EtOH, reflux, 24 h
Bioactivity Profile IC₅₀ (nM)Selectivity (TrkA vs. TrkB)Reference
KRC-108 (TrkA Inhibitor)12.515-fold
CDFII (MRSA Synergist)230N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.